molecular formula C24H17F3N4O2S2 B460668 2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 625377-99-3

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B460668
CAS RN: 625377-99-3
M. Wt: 514.5g/mol
InChI Key: ULCKIGVPVKEVCM-UHFFFAOYSA-N
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Description

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H17F3N4O2S2 and its molecular weight is 514.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

  • This chemical has been utilized in the synthesis of new pyridine derivatives, which have demonstrated significant antibacterial activity. These compounds were formed through various chemical reactions, including condensation and reactions with piperazine and 4-methoxyphenylpiperazine (Patel & Agravat, 2009).

  • It has also been involved in the synthesis of isoxazole-based heterocycles. These synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014).

Application in Heterocyclic Compound Synthesis

  • The compound has been used in creating various pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety. These compounds offer potential in medicinal chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).

Exploration in Medicinal Chemistry

  • In medicinal chemistry, its derivatives have been studied for structure-activity relationships in dual inhibitors, particularly focusing on metabolic stability improvements (Stec et al., 2011).

  • Another area of research involves the synthesis of azoles incorporating a sulfonamide moiety, evaluated for their anticonvulsant activity. Some of these derivatives exhibited significant anticonvulsive effects (Farag et al., 2012).

properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O2S2/c1-13-4-3-5-19-21(13)31-23(35-19)30-20(32)12-34-22-16(11-28)17(24(25,26)27)10-18(29-22)14-6-8-15(33-2)9-7-14/h3-10H,12H2,1-2H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCKIGVPVKEVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)OC)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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